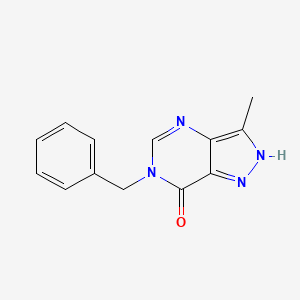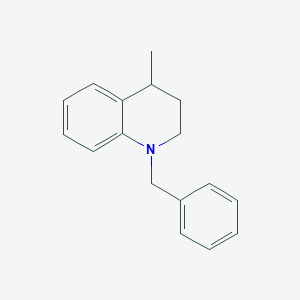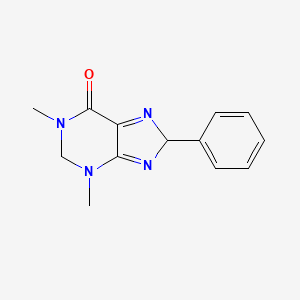![molecular formula C13H15N3O2 B11870224 4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one CAS No. 646450-77-3](/img/structure/B11870224.png)
4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The hydroxypyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the hydroxypyrrolidine group.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrrolidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The quinazolinone core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxypyrrolidin-1-yl)quinazolin-2-ol
- 2-Methylquinazolin-4-ol
- 3-Hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
646450-77-3 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O2/c1-8-14-12-6-9(17)2-3-11(12)13(15-8)16-5-4-10(18)7-16/h2-3,6,10,17-18H,4-5,7H2,1H3/t10-/m0/s1 |
InChI Key |
CLPKCOXYZFCNDU-JTQLQIEISA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CC[C@@H](C3)O |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)






